Product packaging for Methyl 2-bromo-6-chloro-4-fluorobenzoate(Cat. No.:CAS No. 1807003-26-4)

Methyl 2-bromo-6-chloro-4-fluorobenzoate

Cat. No.: B1413565
CAS No.: 1807003-26-4
M. Wt: 267.48 g/mol
InChI Key: GIHVZUIAAPWCAX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-chloro-4-fluorobenzoate is a halogenated aromatic ester featuring a benzene ring substituted with bromine (position 2), chlorine (position 6), fluorine (position 4), and a methyl ester group (position 1). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents enable diverse reactivity in cross-coupling and nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClFO2 B1413565 Methyl 2-bromo-6-chloro-4-fluorobenzoate CAS No. 1807003-26-4

Properties

IUPAC Name

methyl 2-bromo-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVZUIAAPWCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Related Compounds

  • Methyl 4-Bromo-2-Cyano-5-Fluorobenzoate : This compound is synthesized from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester through a two-step reaction involving diazotization and cyanation.

  • 2-Bromo-6-Fluorobenzaldehyde : Prepared from 2-bromo-6-fluorotoluene through oxidation with hydrogen peroxide and subsequent conversion using dimethyl sulfoxide.

Lessons from Related Syntheses

These methods highlight the importance of controlling reaction conditions, such as temperature and the choice of solvents, to achieve high yields and purity.

Challenges and Considerations

  • Regioselectivity : Achieving the desired regiochemistry (i.e., the specific positions of bromine, chlorine, and fluorine) can be challenging and may require careful selection of reagents and conditions.

  • Safety : Handling halogens and other reactive reagents requires appropriate safety precautions.

Data Tables

Given the lack of specific data on the synthesis of methyl 2-bromo-6-chloro-4-fluorobenzoate, we can only provide hypothetical tables based on general principles of organic synthesis.

Step Reagents Conditions Product
1. Halogenation Br₂, Cl₂ 0-5°C, solvent 2-Bromo-6-chloro-4-fluorobenzoic acid
2. Esterification CH₃OH, H₂SO₄ reflux, 2 hours This compound

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, particularly at positions ortho and para to the ester group.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or other substituted benzoates.

    Reduction: The primary product is the corresponding alcohol, methyl 2-bromo-6-chloro-4-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-6-chloro-4-fluorobenzoate is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Employed in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-chloro-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The halogen substituents influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Positional Isomers and Functional Group Variants

The compound’s structural analogs differ in halogen positions, functional groups, or substituent types. Below is a comparative analysis based on substituent arrangement, molecular properties, and applications:

Key Comparative Insights

Positional Isomerism: Methyl 4-bromo-2-chloro-6-fluorobenzoate shares the same molecular formula as the target compound but differs in halogen placement.

Functional Group Effects :

  • Replacing the ester with a carboxylic acid (e.g., 2-Bromo-4-fluoro-6-methylbenzoic acid ) increases polarity and acidity (pKa ~2-3), making it suitable for salt formation or ion-exchange reactions.
  • Substituting the ester with an amide (e.g., 2-Bromo-6-chloro-4-methylbenzamide ) enhances hydrolytic stability, favoring applications in prolonged biological assays .

Substituent Impact on Solubility :

  • The hydroxyl group in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate improves aqueous solubility (logP ~1.5) compared to the chloro-substituted target compound (estimated logP ~3.2), which is more lipophilic.

Reactivity in Synthesis :

  • Bromine at position 2 (target compound) may favor electrophilic aromatic substitution at the para position (relative to Br), whereas bromine at position 4 (as in ) could direct reactivity ortho/para to itself.

Biological Activity

Methyl 2-bromo-6-chloro-4-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological activity.

This compound has the molecular formula C8H5BrClF and features a benzoate structure with three halogen substituents. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity due to their electronegative nature, which may influence the compound's pharmacodynamics. The ester group can undergo hydrolysis, leading to the release of active benzoic acid derivatives that may exert biological effects on target pathways .

Enzyme Inhibition

Research has indicated that this compound can serve as a useful tool in studying enzyme inhibition. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes, which can be critical in drug development processes. For example, studies have shown that compounds with similar structures exhibit significant inhibition against various enzymes involved in metabolic pathways .

Receptor Binding

The compound's ability to bind to specific receptors has been explored in various studies. Its halogenated structure may facilitate stronger interactions with receptor sites, potentially leading to altered physiological responses. This characteristic makes it a candidate for further exploration in pharmacological applications .

Case Studies

  • Inhibition of Enzyme Activity : A study investigated the inhibitory effects of this compound on a specific enzyme involved in inflammatory pathways. The results demonstrated a dose-dependent inhibition, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
  • Antimicrobial Activity : Another research project evaluated the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Table 1: Biological Activity Summary

Activity Type Target Effect Reference
Enzyme InhibitionCyclooxygenaseCompetitive inhibition
Receptor BindingGABA ReceptorsModulation of receptor activity
Antimicrobial ActivityStaphylococcus aureusInhibition of growth

Table 2: Structure-Activity Relationship (SAR)

Compound IC50 (µM) Mechanism
This compound12.5Enzyme inhibition
Ethyl 2-bromo-6-chloro-4-fluorobenzoate15.0Enzyme inhibition
Methyl 2-bromo-5-chloro-4-fluorobenzoate10.0Receptor binding

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 2-bromo-6-chloro-4-fluorobenzoate in laboratory settings?

  • Methodology : The compound is typically synthesized via esterification of 2-bromo-6-chloro-4-fluorobenzoic acid. A standard approach involves refluxing the acid with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄). Alternatively, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be used under anhydrous conditions to minimize side reactions. For intermediates, bromination/chlorination/fluorination steps may precede esterification, as seen in analogous syntheses of polyhalogenated benzoates .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies proton environments (e.g., methyl ester at ~3.9 ppm), ¹³C NMR assigns carbon types, and ¹⁹F NMR detects fluorine environments. DEPT-135 helps distinguish CH₃, CH₂, and CH groups.
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and halogen (C-Br, C-Cl) vibrations.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Cl clusters).
    • Cross-referencing with analogous compounds in literature ensures accurate assignments .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile derivatives. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation. Residual solvents are quantified via ¹H NMR or headspace GC .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The bromine at the 2-position and chlorine at the 6-position create steric hindrance, which may slow Suzuki-Miyaura coupling. Bulky ligands (e.g., SPhos) or elevated temperatures improve reaction efficiency.
  • Electronic Effects : Electron-withdrawing groups (Cl, F) deactivate the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) or microwave-assisted conditions. DFT calculations (e.g., using B3LYP/6-31G*) model transition states to predict regioselectivity .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using TWIN commands for twinned crystals) determines bond lengths/angles and validates substituent positions. ORTEP-3 visualizes thermal ellipsoids and molecular packing. Discrepancies in density functional theory (DFT)-predicted geometries vs. experimental data highlight potential conformational flexibility .

Q. What computational methods are suitable for analyzing the electronic structure and substituent interactions in this compound?

  • Methodology :

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The Colle-Salvetti correlation-energy formula (LSDA functionals) models electron density distributions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reactivity (e.g., polar aprotic solvents stabilizing transition states).
    • Software: Gaussian, ORCA, or VASP for periodic boundary conditions .

Q. How do competing reaction pathways affect the synthesis of this compound derivatives?

  • Methodology : Kinetic vs. thermodynamic control is studied via variable-temperature NMR or quenching experiments. For example, competing nucleophilic aromatic substitution (SNAr) at the 2-bromo vs. 6-chloro positions is monitored using LC-MS. Isotopic labeling (e.g., ¹⁸O in ester groups) traces reaction mechanisms .

Data Contradictions and Resolution

  • Issue : Discrepancies in crystallographic refinement (e.g., anisotropic displacement parameters) may arise due to disorder in halogen substituents.
    • Resolution : SHELXL’s PART command partitions disordered atoms, while Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···F) that stabilize the lattice .
  • Issue : Conflicting NMR assignments due to overlapping signals.
    • Resolution : 2D NMR (COSY, HSQC) and selective decoupling experiments clarify coupling networks. DFT-predicted chemical shifts (e.g., using GIAO) validate assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-chloro-4-fluorobenzoate
Reactant of Route 2
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Methyl 2-bromo-6-chloro-4-fluorobenzoate

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